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Compound of Interest

Compound Name: Hexamethyldisilane

Cat. No.: B074624 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Hexamethyldisilane

This technical guide provides a comprehensive overview of the spectroscopic data for

hexamethyldisilane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug

development and materials science who utilize spectroscopic techniques for the structural

elucidation and characterization of organosilicon compounds.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for

hexamethyldisilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts for Hexamethyldisilane

Nucleus
Chemical Shift (δ)
ppm

Multiplicity Solvent

¹H ~0.05 Singlet CDCl₃

¹³C ~-1.9 Singlet CDCl₃

²⁹Si ~-19.7 Singlet Not Specified
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Infrared (IR) Spectroscopy
Table 2: Principal Infrared Absorption Bands for Hexamethyldisilane

Wavenumber (cm⁻¹) Intensity Assignment

2955 Strong C-H asymmetric stretching

2897 Medium C-H symmetric stretching

1445 Medium CH₃ asymmetric deformation

1247 Strong
CH₃ symmetric deformation

(umbrella mode) on Si

835 Strong
CH₃ rocking and Si-C

stretching

688 Strong Si-C symmetric stretching

385 Medium Si-Si stretching

Data compiled from various sources including the NIST Chemistry WebBook.[1][2][3]

Mass Spectrometry (MS)
Table 3: Major Fragments in the Electron Ionization (EI) Mass Spectrum of

Hexamethyldisilane

m/z Relative Intensity (%) Proposed Fragment

146 5 [M]⁺ (Molecular Ion, C₆H₁₈Si₂)

131 15 [M - CH₃]⁺

73 100 [Si(CH₃)₃]⁺ (Base Peak)

59 10 [Si(CH₃)₂H]⁺

45 15 [SiCH₄]⁺
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Data sourced from the NIST Mass Spectrometry Data Center.[4] The molecular weight of

hexamethyldisilane is 146.38 g/mol .[4]

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
A standard protocol for acquiring NMR spectra of organosilicon compounds like

hexamethyldisilane is as follows:

Sample Preparation:

For ¹H and ¹³C NMR, dissolve approximately 10-20 mg of hexamethyldisilane in 0.6-0.7

mL of deuterated chloroform (CDCl₃).[5]

For ²⁹Si NMR, a higher concentration (50 mg or more) is often required due to the low

natural abundance and sensitivity of the ²⁹Si nucleus.[5][6]

Filter the solution through a pipette with a glass wool plug to remove any particulate

matter, which can degrade spectral quality.[7]

Transfer the filtered solution into a clean, dry 5 mm NMR tube.[7]

Tetramethylsilane (TMS) is often used as an internal reference for ¹H and ¹³C NMR,

although the residual solvent peak can also be used. For ²⁹Si NMR, TMS is the standard

reference.

Instrument Parameters:

Spectra are typically acquired on a spectrometer with a field strength of 300 MHz or

higher.

¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-degree

pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
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¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 or

more) is typically required compared to ¹H NMR.

²⁹Si NMR: Due to the negative gyromagnetic ratio and potentially long relaxation times of

the ²⁹Si nucleus, inverse-gated decoupling is often employed to suppress the negative

Nuclear Overhauser Effect (NOE). Polarization transfer techniques like INEPT (Insensitive

Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by

Polarization Transfer) can significantly reduce acquisition time by transferring

magnetization from the highly abundant ¹H nuclei to the low-abundance ²⁹Si nuclei.[8]

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

Phase and baseline corrections are applied to the resulting spectrum.

Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

As hexamethyldisilane is a liquid, the spectrum can be obtained neat.

A thin film of the liquid is placed between two salt plates (e.g., KBr or NaCl).

Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of the

sample is placed directly onto the ATR crystal (e.g., ZnSe or diamond).[9][10]

Instrument Parameters:

A Fourier-Transform Infrared (FTIR) spectrometer is used.

The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm⁻¹.

A resolution of 4 cm⁻¹ is generally sufficient.[9]
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A background spectrum (of the clean salt plates or ATR crystal) is recorded first and

automatically subtracted from the sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

The positions of the absorption bands are identified and their intensities are noted.

The observed bands are assigned to specific molecular vibrations based on established

correlation tables for organosilicon compounds.[2][3]

Mass Spectrometry
Sample Introduction and Ionization:

Hexamethyldisilane is a volatile liquid, making it suitable for Gas Chromatography-Mass

Spectrometry (GC-MS) or direct injection.

Electron Ionization (EI) is a common method for this type of compound. The sample is

vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.[11]

Mass Analysis:

The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass

analyzer such as a quadrupole or time-of-flight (TOF) analyzer.[12]

Data Interpretation:

The mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z often corresponds to the molecular ion ([M]⁺), which

provides the molecular weight.[13]

The most intense peak in the spectrum is the base peak, which is assigned a relative

intensity of 100%.
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The fragmentation pattern is analyzed to deduce the structure of the molecule. For

hexamethyldisilane, the cleavage of the Si-Si bond and the loss of methyl groups are

characteristic fragmentation pathways.[4]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the relationship between the spectroscopic techniques and

the structural information they provide for hexamethyldisilane.
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Caption: Workflow for the structural elucidation of Hexamethyldisilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

